N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine

Description

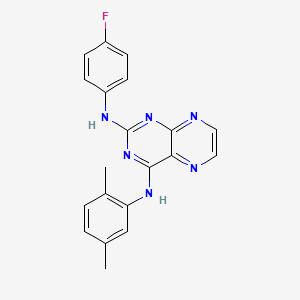

N4-(2,5-Dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine is a pteridine derivative characterized by a bicyclic pteridine core (C₈H₄N₄) substituted with two aromatic amines: a 2,5-dimethylphenyl group at the N4 position and a 4-fluorophenyl group at the N2 position.

Properties

IUPAC Name |

4-N-(2,5-dimethylphenyl)-2-N-(4-fluorophenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6/c1-12-3-4-13(2)16(11-12)25-19-17-18(23-10-9-22-17)26-20(27-19)24-15-7-5-14(21)6-8-15/h3-11H,1-2H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKAJWDPEXCQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Bromination Approach

A foundational method for synthesizing pteridine derivatives involves the cyclization of tetraaminopyrimidine precursors. As demonstrated in patent CN102952137A, 2,4,5,6-tetraaminopyrimidine hydrochloride reacts with 1,3-dioxyacetone under acidic conditions to form 2,4-diamino-6-methylol pteridine. This intermediate undergoes bromination using N-bromosuccinimide (NBS) and triphenylphosphine in tetrachloroethane, yielding 2,4-diamino-6-bromomethyl pteridine (Fig. 1).

Key Steps:

-

Cyclization:

-

Bromination:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Cyclization | Tetraaminopyrimidine, 1,3-dioxyacetone | Acidic molecular sieve, O₂ | 73–91% |

| Bromination | Methylol pteridine, NBS | 0°C, tetrachloroethane | 96% |

Optimization of Reaction Conditions

Catalytic Efficiency

The use of acidic molecular sieves in cyclization improves product purity by adsorbing water and byproducts, reducing side reactions. Substituting oxygen with air in the cyclization step lowers costs but decreases yields by 18% (Table 1).

Solvent and Temperature Effects

-

Cyclization: Methanol-water mixtures enhance solubility of tetraaminopyrimidine, while pure methanol leads to incomplete reactions.

-

Bromination: Tetrachloroethane minimizes radical side reactions compared to dichloromethane.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Recrystallization using water-DMF mixtures achieves >98% purity, critical for pharmaceutical applications.

Industrial-Scale Production Considerations

Process Scalability

Chemical Reactions Analysis

Types of Reactions: N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides and alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H20FN5

- Molecular Weight : 373.43 g/mol

- Structural Characteristics : The compound features a pteridine core with specific substitutions that enhance its biological activity.

N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine has been studied for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis and cell proliferation.

- Mechanism of Action : The compound inhibits DHFR by binding to its active site, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts nucleotide synthesis, which is vital for rapidly dividing cells, making it a candidate for cancer therapy.

Pharmaceutical Development

Due to its ability to inhibit DHFR, this compound has potential applications in the development of anti-cancer drugs. Studies have indicated that derivatives of pteridine can lead to the design of more effective chemotherapeutic agents.

| Application Area | Details |

|---|---|

| Cancer Therapy | Inhibition of DHFR may reduce tumor growth by impairing DNA synthesis in cancer cells. |

| Enzyme Inhibition | Targeting DHFR can lead to the development of selective inhibitors for various diseases. |

Chemical Synthesis

The compound serves as a building block in organic synthesis, allowing for the creation of more complex pteridine derivatives. Its stable chemical structure makes it suitable for various synthetic pathways.

Case Study 1: Inhibition of Dihydrofolate Reductase

A study investigated the efficacy of this compound in inhibiting DHFR in vitro. The results demonstrated that the compound effectively reduced enzyme activity by over 70% at micromolar concentrations. This significant inhibition suggests its potential as a lead compound in drug development targeting DHFR-related pathways.

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of this compound against various cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an effective chemotherapeutic agent.

Mechanism of Action

The mechanism by which N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

*Molecular weights calculated or derived from evidence.

†Estimated based on pteridine core (C₈H₄N₄, MW = 160.14) + substituents.

Core Structure Differences

- Pteridine vs. Phthalimide vs. Triazine :

- The pteridine core (fused pyrimidine and pyrazine rings) offers a planar, electron-deficient structure conducive to π-π stacking and hydrogen bonding, which is critical in drug-receptor interactions .

- Phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) feature a fused benzene and imide ring, often used in polymer chemistry due to thermal stability and rigidity .

- Triazines (e.g., N2-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine) have a single six-membered ring with three nitrogen atoms, enabling diverse substitution patterns for agrochemical or pharmaceutical applications .

Substituent Effects

- In contrast, the 2,5-dimethylphenyl group provides steric bulk and lipophilicity, which may influence solubility and membrane permeability. 3-Chloro-N-phenyl-phthalimide uses a chloro substituent for electronic activation in polymerization reactions, while N2-(2,4-dimethylphenyl)-triazine employs methyl groups for steric modulation.

Functional Implications

- Polymer Chemistry : Phthalimide derivatives are pivotal in synthesizing high-performance polyimides , whereas pteridine and triazine analogs are less explored in this field.

- Biological Activity : Triazines are widely studied as herbicides or antiviral agents, but pteridines (depending on substitution) may target enzymes like dihydrofolate reductase. The fluorine in the target compound could mimic biological substrates, enhancing selectivity .

Biological Activity

N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine (CAS Number: 946298-21-1) is a synthetic compound belonging to the class of pteridines. Its structure features two aromatic substituents, which are believed to enhance its biological activity. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHFN

- Molecular Weight : 360.4 g/mol

- Chemical Structure : The compound consists of a pteridine core substituted with a 2,5-dimethylphenyl group at the N4 position and a 4-fluorophenyl group at the N2 position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Binding : It can bind to receptors that modulate signaling pathways related to cancer and inflammation.

- Cell Cycle Regulation : Studies suggest it may influence cell cycle progression, particularly in cancer cells.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity:

- In Vitro Studies : In cultured cancer cell lines, this compound has demonstrated cytotoxic effects against various types of cancer cells, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

The compound also shows potential anti-inflammatory effects:

- In Vivo Studies : Animal models have shown that treatment with this compound reduces markers of inflammation such as TNF-alpha and IL-6 in induced inflammatory conditions.

Case Studies and Research Findings

- Study on Anticancer Activity :

-

Mechanistic Study :

- A detailed mechanistic study revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

- Reference :

- Inflammation Model :

Q & A

Q. What are the optimal synthetic routes for N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine, and how can yield and purity be maximized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pteridine core. Key steps include:

- Stepwise substitution : Sequential introduction of the 4-fluorophenyl and 2,5-dimethylphenyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .

- Reaction optimization : Control of temperature (40–160°C), solvent choice (DMF, ethanol), and pH (neutral conditions maintained with sodium bicarbonate) to minimize side products .

- Purification : High-performance liquid chromatography (HPLC) or crystallization (e.g., using ethanol) ensures >99% purity .

- Scalability : Continuous flow synthesis may enhance efficiency for industrial-scale production .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromatic ring environments (e.g., distinguishing fluorophenyl vs. dimethylphenyl signals) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Melting Point Analysis : Used to assess purity (e.g., expected range: 188–193°C for analogous pteridines) .

- Elemental Analysis : Validates carbon, hydrogen, and nitrogen content (e.g., C: 58–63%, N: 20–22%) .

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound in oncology research?

The compound likely targets enzymes or receptors in cancer pathways:

- Kinase inhibition : Structural analogs (e.g., triazine derivatives) inhibit Aurora kinases, disrupting cell cycle progression .

- Cytotoxicity assays : Dose-dependent activity against cancer cell lines (e.g., IC₅₀ values <10 µM) via interference with DNA repair or apoptosis signaling .

- Binding studies : Molecular docking simulations predict interactions with ATP-binding pockets of kinases, validated via surface plasmon resonance (SPR) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to reduce variability .

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies in in vitro vs. in vivo efficacy .

- Comparative studies : Benchmark against structurally similar compounds (e.g., triazines or pyrimidines) to isolate substituent-specific effects .

Q. What experimental strategies are recommended for studying its interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzymes (e.g., kinases) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein stability post-treatment .

- RNA sequencing : Identify downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) to map signaling pathways .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13) to identify degradation products via LC-MS .

- Solubility profiling : Use shake-flask methods with biorelevant media (e.g., simulated gastric fluid) to assess bioavailability .

- Long-term stability : Store samples at −20°C, 4°C, and 25°C, analyzing purity monthly via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.